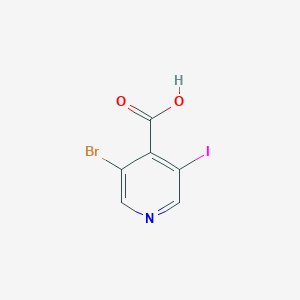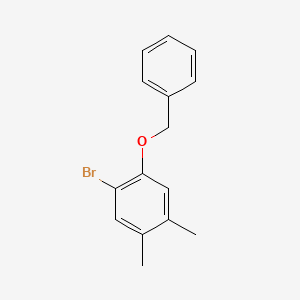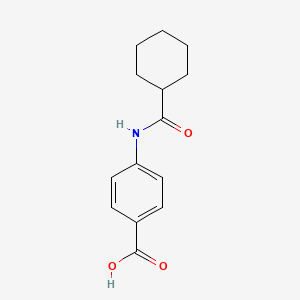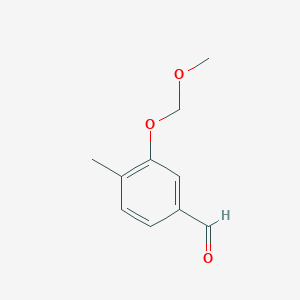
3-(Chloromethyl)-2,4,6-trimethylpyridine
概要
説明
3-(Chloromethyl)-2,4,6-trimethylpyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions, and a chloromethyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,6-trimethylpyridine typically involves the chloromethylation of 2,4,6-trimethylpyridine. One common method is the reaction of 2,4,6-trimethylpyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 3 position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,4,6-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield 3-methyl-2,4,6-trimethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: 3-Methyl-2,4,6-trimethylpyridine.
科学的研究の応用
3-(Chloromethyl)-2,4,6-trimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methyl-2,4,6-trimethylpyridine: Similar structure but without the chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)-2,4,6-trimethylpyridine: Similar to the chloromethyl derivative but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
3-(Chloromethyl)-2,4,6-trimethylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
特性
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDSUUZCWBPRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















